Xylopine

概要

説明

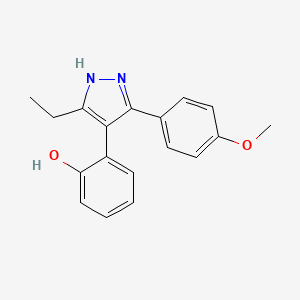

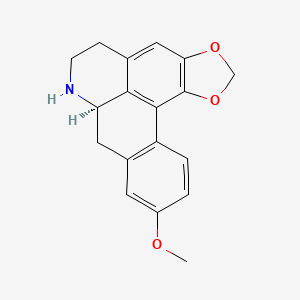

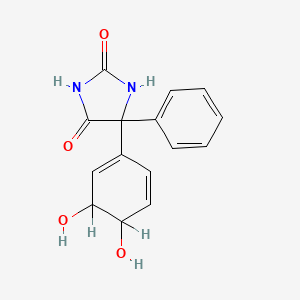

キシロピンは、化学式C18H17NO3 、分子量295.338 g·mol−1 の抗菌性ベンジルイソキノリンアルカロイドです 。 キシロピンは、癌細胞に対する細胞毒性作用で知られており、シロピア・ラエヴィガタ(バンレイシ科)の茎に含まれています .

2. 製法

合成経路と反応条件: キシロピンの合成は、イソキノリン骨格の形成、それに続くメトキシ基とジオキソロール基の導入による修飾など、いくつかの段階からなります。 温度、溶媒、触媒などの具体的な反応条件は、高収率と高純度を実現するために重要です .

工業的生産方法: キシロピンの工業的生産は、通常、天然資源からの大規模抽出に続いて、クロマトグラフィーなどの精製プロセスが行われます。 合成生物学と化学工学の進歩により、将来、より効率的な生産方法が可能になるかもしれません .

3. 化学反応の分析

反応の種類: キシロピンは、次のようなさまざまな化学反応を起こします。

酸化: キシロピンは酸化されてキノリン誘導体を形成することがあります。

還元: 還元反応は、イソキノリン骨格を修飾することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物は、官能基が修飾されたキシロピンのさまざまな誘導体であり、異なる生物活性を持つ可能性があります .

4. 科学研究における用途

キシロピンは、科学研究において幅広い用途があります。

化学: 他の複雑な分子の合成のための前駆体として使用されます。

生物学: 抗菌性と細胞プロセスへの影響について研究されています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Xylopine involves several steps, including the formation of the isoquinoline backbone and subsequent modifications to introduce the methoxy and dioxolo groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from natural sources, followed by purification processes such as chromatography. Advances in synthetic biology and chemical engineering may also enable more efficient production methods in the future .

化学反応の分析

Types of Reactions: Xylopine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the isoquinoline backbone.

Substitution: Substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .

科学的研究の応用

Xylopine has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other complex molecules.

Biology: Studied for its antimicrobial properties and effects on cellular processes.

Industry: Potential applications in developing new antimicrobial agents and cancer therapeutics.

作用機序

キシロピンは、いくつかのメカニズムを通じてその効果を発揮します。

類似化合物:

- アノナイン

- イソコレキシミン

- コクラウリン

比較: キシロピンは、その強力な細胞毒性作用と、酸化ストレスによるアポトーシスを誘導する能力により、ユニークです。 他の類似化合物と比較して、キシロピンはさまざまな細胞株に対して有意な抗癌活性を示しており、さらなる研究開発の有望な候補となっています .

類似化合物との比較

- Anonaine

- Isocoreximine

- Coclaurine

Comparison: Xylopine is unique due to its potent cytotoxic activity and ability to induce apoptosis through oxidative stress. Compared to other similar compounds, this compound has shown significant anti-cancer activity against various cell lines, making it a promising candidate for further research and development .

特性

IUPAC Name |

(12R)-16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-20-12-2-3-13-11(6-12)7-14-16-10(4-5-19-14)8-15-18(17(13)16)22-9-21-15/h2-3,6,8,14,19H,4-5,7,9H2,1H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWCCZDSXIZJMF-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C4C(C2)NCCC4=CC5=C3OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C3=C4[C@@H](C2)NCCC4=CC5=C3OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965975 | |

| Record name | 10-Methoxy-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-71-5 | |

| Record name | (7aR)-6,7,7a,8-Tetrahydro-10-methoxy-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Methoxy-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylopine, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNZ7TH999H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

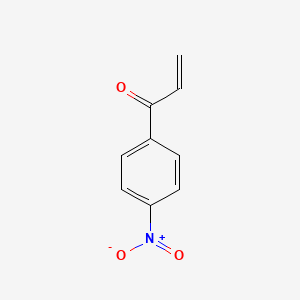

![butanedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2-phenyl-3H-isoindol-1-one](/img/structure/B1219352.png)

![8-(9-methyl-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1219360.png)